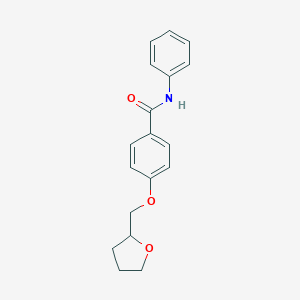![molecular formula C17H22N2O2 B250526 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE](/img/structure/B250526.png)
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with isopropyl and methyl groups, along with a phenoxyacetyl moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE typically involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid to form 2-isopropyl-5-methylphenoxyacetic acid. This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide
- 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Comparison: 1-[(2-Isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenoxyacetyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)15-7-6-12(3)8-16(15)21-10-17(20)19-14(5)9-13(4)18-19/h6-9,11H,10H2,1-5H3 |
InChI-Schlüssel |
JYRVZTVKLPUPED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2C(=CC(=N2)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2C(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
